molecular formula C9H14Cl2N2 B1433358 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride CAS No. 1414959-04-8

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Cat. No.: B1433358
CAS No.: 1414959-04-8
M. Wt: 221.12 g/mol
InChI Key: HVKVANIOAWLJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKVANIOAWLJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Isoquinoline Derivatives

The most common approach to synthesize 5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride involves the reduction of isoquinoline or substituted isoquinoline precursors. This method typically proceeds via catalytic hydrogenation or chemical reduction to saturate the isoquinoline ring, followed by amination and salt formation.

  • Typical Procedure : Reduction of isoquinoline derivatives under hydrogen atmosphere using catalysts such as Pd/C or Raney Nickel, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
  • Example : Vulcanchem describes the synthesis involving reduction of isoquinoline derivatives, followed by isolation of the dihydrochloride salt to yield the target compound with molecular formula C9H14Cl2N2 and molecular weight 221.12 g/mol.

Amidation and Bischler–Napieralski Cyclization-Reduction Sequence

A well-documented synthetic route involves a multi-step sequence starting from phenethylamine and phenylacetic acid derivatives:

  • Step 1: Amidation
    3,4-Dimethoxyphenethylamine is amidated with 3,4-dimethoxyphenylacetic acid to form an amide intermediate.

  • Step 2: Bischler–Napieralski Cyclization
    The amide undergoes cyclization under dehydrating conditions (e.g., POCl3 or P2O5) to form an iminium salt intermediate.

  • Step 3: Reduction
    The iminium intermediate is stereoselectively reduced, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield tetrahydroisoquinoline derivatives.

  • Step 4: Demethylation and Salt Formation
    Final demethylation of methoxy groups and treatment with hydrochloric acid yields the dihydrochloride salt of the target amine.

This methodology was applied in the asymmetric total synthesis of related compounds such as 8-epi-javaberine A, demonstrating that tetrahydroisoquinoline intermediates can be efficiently prepared by N-demethylation of precursors synthesized via intramolecular hydroamination and Bischler–Napieralski cyclization.

Intramolecular Hydroamination for Asymmetric Synthesis

Intramolecular hydroamination of aminoalkenes is a strategic approach to construct the tetrahydroisoquinoline core with stereochemical control:

  • The process involves cyclization of aminoalkenes catalyzed by transition metals or acid catalysts to form chiral tetrahydroisoquinoline intermediates.
  • These intermediates can be further transformed into 5,6,7,8-tetrahydro-isoquinolin-8-ylamine derivatives.
  • This method allows asymmetric synthesis, which is critical for producing enantiomerically pure compounds for pharmaceutical applications.

Chlorination and Functional Group Transformations

Other preparative routes involve halogenation and substitution reactions on tetrahydroquinoline derivatives:

  • Chlorination of 5,6,7,8-tetrahydroquinoline with reagents such as trichloroisocyanuric acid (TCCA) under reflux conditions yields 8-chloro-5,6,7,8-tetrahydroquinoline.
  • Subsequent nucleophilic substitution with amines or other nucleophiles can introduce the amino group at the 8-position.
  • Purification steps typically involve extraction, drying, and chromatographic separation.

Patent-Disclosed Synthetic Routes for Isoquinoline Derivatives

Recent patents detail scalable and industrially relevant methods for isoquinoline compound synthesis, which can be adapted for the target compound:

  • Use of boric acid and formic acid in tetrahydrofuran as solvents to facilitate cyclization and reduction steps.
  • Amino protecting group strategies with subsequent deprotection using saturated sodium bicarbonate solutions to afford free amines.
  • Reaction conditions optimized for yield and purity, involving controlled temperature, solvent choice (e.g., trifluoroacetic acid, dichloromethane mixtures), and pH adjustments.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Catalytic Reduction of Isoquinolines Pd/C or Raney Ni, H2 gas, HCl for salt Straightforward, scalable Requires hydrogenation setup
Amidation + Bischler–Napieralski + Reduction 3,4-Dimethoxyphenethylamine, POCl3, NaBH4/LiAlH4 Allows stereoselective synthesis, versatile Multi-step, requires careful control
Intramolecular Hydroamination Transition metal catalyst or acid catalyst Enables asymmetric synthesis Catalyst cost, reaction optimization needed
Halogenation and Nucleophilic Substitution TCCA chlorination, amine substitution Functional group manipulation, modular Multi-step, purification complexity
Patent Methods with Boric Acid/Formic Acid Boric acid, formic acid, NMP solvent, pH control Industrially scalable, high yield Requires specific reagents and conditions

Summary of Research Findings

  • The Bischler–Napieralski cyclization–reduction sequence remains a cornerstone in the preparation of tetrahydroisoquinoline derivatives, providing access to stereochemically defined products suitable for further functionalization.
  • Catalytic hydrogenation of isoquinoline derivatives followed by acid salt formation is a practical and widely used method for producing the dihydrochloride salt of 5,6,7,8-tetrahydro-isoquinolin-8-ylamine.
  • Intramolecular hydroamination offers a route to asymmetric synthesis, crucial for pharmaceutical applications where enantiomeric purity affects biological activity.
  • Recent patent disclosures emphasize the importance of optimized reaction conditions, protecting group strategies, and scalable processes for industrial synthesis of isoquinoline compounds.
  • Functional group transformations such as chlorination and nucleophilic substitution provide modular routes to the target compound, allowing structural diversification.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can exhibit distinct chemical properties.
Reaction Type Example Products
OxidationQuinoline derivatives
ReductionFully saturated amine derivatives
SubstitutionVarious substituted isoquinoline derivatives

Biology

  • Enzyme Inhibition Studies : The compound has been utilized in research focusing on enzyme inhibition. It acts as an inhibitor for specific enzymes, allowing researchers to study its effects on biochemical pathways.
  • Receptor Binding Assays : Its interaction with various receptors is critical for understanding its biological activity. Studies have shown potential binding affinities that could lead to therapeutic applications.

Medicine

  • Therapeutic Investigations : Research indicates that 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride may have potential therapeutic effects in treating neurological disorders and mental health conditions. Its role as a precursor in synthesizing pharmaceutical compounds has garnered attention.

Case Studies

  • Neurological Disorders : A study explored the effects of this compound on neuroprotective mechanisms in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improvement in cognitive functions .
  • Pharmacological Profiles : Another investigation focused on the pharmacokinetics of this compound and its derivatives. The findings suggested that modifications to its structure could enhance efficacy while reducing side effects associated with traditional treatments.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to specific receptors, influencing cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinoline Derivatives

(a) 5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride
  • CAS : 1187929-87-8 .
  • Key Differences: Core Structure: Quinoline (benzene fused to pyridine at C1–C2) vs. isoquinoline (benzene fused to pyridine at C2–C3) . Pharmacological Impact: Quinoline derivatives often exhibit distinct receptor-binding profiles due to altered electronic distribution. For example, tetrahydroquinoline-based drugs like pramipexole dihydrochloride (CAS 104632-26-0) target dopamine D3 receptors, whereas isoquinoline derivatives may interact with adrenergic or opioid receptors .
(b) (R)-5,6,7,8-Tetrahydro-quinolin-8-ylamine Dihydrochloride
  • CAS : 1431726-92-9 .
  • Stereochemical Variance: The (R)-enantiomer may exhibit divergent biological activity compared to the (S)-isoquinoline analog. For instance, enantiomers of tetrahydroquinoline amines can show >10-fold differences in receptor affinity .

Heterocyclic Analogs with Dihydrochloride Salts

(a) 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride
  • CAS : 1417635-70-1 .
  • Structural Contrast: Incorporates an imidazole ring fused to pyridine, enabling metal coordination (e.g., Zn²⁺ chelation) absent in isoquinoline derivatives. This property is exploited in enzyme inhibition studies .
(b) 7,8-Dihydroisoquinolin-5(6H)-one
  • CAS: Not specified (precursor to tetrahydroisoquinoline derivatives) .
  • Functional Group : A ketone at the 5-position instead of an amine. This renders it a key intermediate in synthesizing amine derivatives via reductive amination .

Pharmacologically Active Dihydrochloride Salts

(a) Pramipexole Dihydrochloride Monohydrate
  • CAS : 104632-26-0 .
  • Application : Approved dopamine agonist for Parkinson’s disease.
  • Comparison: Unlike the isoquinoline derivative, pramipexole’s benzothiazole core enhances blood-brain barrier penetration, highlighting how heterocycle choice dictates therapeutic utility .
(b) Trientine Dihydrochloride
  • CAS : 38260-01-6 .
  • Application : Copper chelation therapy for Wilson’s disease.
  • Salt Impact: The dihydrochloride form improves aqueous solubility (critical for oral bioavailability), a shared advantage with 5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride .

Comparative Data Table

Compound CAS Number Core Structure Key Functional Groups Applications
(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride 865303-57-7 Isoquinoline Amine, Dihydrochloride Neurological research
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride 1187929-87-8 Quinoline Amine, Dihydrochloride Drug intermediate
Pramipexole dihydrochloride monohydrate 104632-26-0 Benzothiazole Thiazole, Dihydrochloride Parkinson’s disease therapy
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride 1417635-70-1 Imidazo-pyridine Amine, Dihydrochloride Enzyme inhibition studies

Biological Activity

5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a compound with significant potential in biological and medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄Cl₂N₂, with a molecular weight of approximately 221.13 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and making it suitable for biochemical applications.

Key Properties:

  • Solubility: Enhanced due to the presence of two hydrochloride ions.
  • Structure: Bicyclic structure featuring a tetrahydroisoquinoline moiety.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells .
  • Neuroprotective Potential: The compound's structure suggests potential interactions with neurotransmitter systems, which may position it as a candidate for treating neurological disorders.
  • Multidrug Resistance Modulation: It has been investigated for its ability to modulate multidrug resistance (MDR) in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents by overcoming resistance mechanisms .

The mechanism by which this compound exerts its effects involves binding to specific receptors and enzymes:

  • Receptor Interactions: Binding affinity studies indicate that it interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Antiproliferative Activity

Cell LineIC50 Value (µM)Reference
HeLa36 ± 4
A278074 ± 3
HT-2977 ± 7

Example Study

In one notable study involving a library of tetrahydroisoquinoline derivatives, the most active compound was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells. This suggests that the compound may trigger apoptotic pathways through oxidative stress mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structures:

Compound NameStructural FeaturesUnique Properties
(S)-5,6,7,8-Tetrahydroquinolin-8-amineEnantiomer with similar structureMay exhibit different biological activity
1-Methyl-5,6,7,8-tetrahydroisoquinolineMethylated versionPotentially altered pharmacokinetics
5-Hydroxytryptamine (Serotonin)Indole structureKey neurotransmitter involved in mood

The stereochemistry and specific receptor interactions distinguish this compound from its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of precursor imines or reductive amination of ketones. For example, catalytic hydrogenation using palladium on carbon under acidic conditions (e.g., HCl) yields the dihydrochloride salt. Solvent choice significantly impacts purity: ethanol/water mixtures improve yield (75%) but reduce purity (86–90%), while pure ethanol or methanol maintains >99% purity despite lower yields (56–60%) . Optimization should balance solvent polarity, temperature (typically 25–50°C), and catalyst loading (1–5% Pd/C) to minimize byproducts.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon hybridization. For stereochemical resolution, chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) effectively separates enantiomers. X-ray crystallography provides definitive confirmation of the (S)-configuration at the 8-position, as demonstrated for the related (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride . Mass spectrometry (ESI-MS) with m/z 221.125 ([M+H]⁺) verifies molecular weight.

Q. What stability considerations are critical for storing and handling this dihydrochloride salt?

  • Methodological Answer : The dihydrochloride form exhibits enhanced stability compared to hydrochloride salts due to improved hygroscopic resistance. Store at -20°C in airtight, light-protected containers to prevent decomposition. Periodic purity checks via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) are recommended. Avoid aqueous solutions at neutral pH, as freebase formation may occur above pH 6.5 .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for applications requiring chirally sensitive targets?

  • Methodological Answer : Enantiomeric excess (ee) is determined using chiral derivatizing agents (e.g., Mosher’s acid chloride) followed by ¹H-NMR analysis. Alternatively, capillary electrophoresis with cyclodextrin-based buffers achieves >98% ee resolution. For large-scale separation, simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase is optimal .

Q. What role does this compound play in transition-metal-catalyzed reactions or coordination chemistry?

  • Methodological Answer : The amine group and tetrahydroisoquinoline scaffold act as ligands for transition metals (e.g., Ru, Pd). In asymmetric catalysis, Ru complexes of (S)-5,6,7,8-tetrahydroquinolin-8-amine derivatives enable enantioselective hydrogenation of ketones (up to 92% ee). Coordination studies via UV-Vis and cyclic voltammetry reveal ligand-to-metal charge transfer properties critical for photocatalytic applications .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., salt form, solvent). Validate activity using orthogonal assays:

  • Enzyme inhibition : Compare IC₅₀ values in both dihydrochloride and freebase forms (e.g., LSD1 inhibition assays with H3K4 methylation readouts) .
  • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS to correlate bioavailability with observed effects.
  • Control experiments : Include counterion controls (e.g., NaCl) to rule out nonspecific chloride ion interference .

Q. What strategies improve sensitivity in quantifying trace amounts of this compound in complex matrices?

  • Methodological Answer : Derivatization with dansyl chloride enhances fluorescence detection (LOD: 0.1 ng/mL). For LC-MS/MS, use a HILIC column with 0.1% formic acid in acetonitrile/water and monitor transitions m/z 221→204 (quantifier) and 221→152 (qualifier). Internal standards (e.g., deuterated analogs) correct for matrix effects in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.